molecular formula C15H17ClN2S B1414917 1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1049872-82-3

1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine

Cat. No. B1414917
CAS RN: 1049872-82-3
M. Wt: 292.8 g/mol
InChI Key: JMNSXJQIUKUOHW-UHFFFAOYSA-N
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Description

“1-{[5-(3-Chlorophenyl)thiophen-2-yl]methyl}piperazine” is a chemical compound with the molecular formula C15H17ClN2S . It has a molecular weight of 292.83 g/mol .


Synthesis Analysis

The synthesis of piperazine derivatives, which includes “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a thiophene ring via a methylene bridge. The thiophene ring is further substituted with a 3-chlorophenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the retrieved data, piperazine derivatives are known to undergo a variety of reactions. These include cyclization, Ugi reaction, ring opening of aziridines, intermolecular cycloaddition of alkynes, and photocatalytic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 292.83 g/mol and a molecular formula of C15H17ClN2S .

Scientific Research Applications

  • Allosteric Enhancers of the A1 Adenosine Receptor : A study by Romagnoli et al. (2008) focused on the synthesis and evaluation of thiophene derivatives, including compounds structurally similar to the one , as allosteric enhancers of the A1 adenosine receptor. This receptor plays a crucial role in cardiovascular and renal function, as well as in neuroprotection (Romagnoli et al., 2008).

  • Anticancer Potential : Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing a piperazine moiety, demonstrating significant antiproliferative effects against breast cancer cells. Their findings suggest the potential of these compounds, which include elements similar to the compound , in cancer treatment (Yurttaş et al., 2014).

  • Antimicrobial and Antifungal Activities : Gan et al. (2010) researched azole-containing piperazine derivatives and found that many exhibited moderate to significant antimicrobial and antifungal activities. This suggests that the compound could have potential applications in combating bacterial and fungal infections (Gan et al., 2010).

  • Serotonergic Activity and 5-HT1B Receptor Antagonism : Moloney et al. (2004) synthesized a series of phenylpiperazine derivatives, including compounds structurally similar to the one . They found that some compounds exhibited significant affinity for the vascular 5-HT1B receptor, which is involved in various neurological and psychological processes (Moloney et al., 2004).

  • Antihelminthic Activity : Mavrova et al. (2006) synthesized piperazine derivatives of benzimidazole and found some compounds to exhibit higher antihelminthic activity compared to albendazole. This highlights the potential use of such compounds, including those structurally related to the chemical , in treating parasitic infections (Mavrova et al., 2006).

  • Solubility and Pharmacokinetics : Volkova et al. (2020) examined the solubility and pharmacokinetics of a novel 1,2,4-triazole compound with structural similarities to the compound . Their research provides insights into the drug's solubility in various solvents, which is crucial for drug formulation and delivery (Volkova et al., 2020).

Mechanism of Action

properties

IUPAC Name

1-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNSXJQIUKUOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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